![molecular formula C19H14Cl2N2O4 B2841117 5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 477857-00-4](/img/structure/B2841117.png)
5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its CAS Number 477857-00-4, has a molecular formula of C19H14Cl2N2O4 and a molecular weight of 405.23. It is a derivative of 1,3-diazinane-2,4,6-trione .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-diazinane-2,4,6-trione core with a 2,4-dichlorophenoxyphenyl group attached via a methylene bridge . The InChI code for this compound is 1S/C17H10Cl2N2O4/c18-10-5-6-14 (12 (19)8-10)25-13-4-2-1-3-9 (13)7-11-15 (22)20-17 (24)21-16 (11)23/h1-8H, (H2,20,21,22,23,24) .Aplicaciones Científicas De Investigación
Polymerization Catalysts
Research has led to the development of new polymerization catalysts based on nickel(II) and palladium(II) diimine complexes. These catalysts, which involve ligands derived from aryl boronic acids and 2,6-dibromo aniline through Suzuki cross-coupling, have shown promising results in the polymerization of ethene, indicating potential applications in the synthesis of novel polymers (Schmid et al., 2001).
Supramolecular Structures
The study of supramolecular structures, such as those formed by 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione and its chlorophenyl derivative, provides insight into the weak intermolecular forces that stabilize molecular assemblies. These structures, analyzed through crystallography, offer a foundation for understanding molecular interactions in more complex systems (Low et al., 2002).
Nonlinear Optical Properties
The synthesis and characterization of novel compounds for their third-order nonlinear optical properties have been explored. Compounds such as 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones demonstrate significant optical limiting behavior, highlighting their potential in optical and photonic applications (Murthy et al., 2013).
Photophysical Studies
Investigations into the photophysical behavior of specific compounds can lead to the development of new materials with tailored optical properties. For example, the study of 1,2-dicyanobenzene derivatives and their conversion into octasubstituted phthalocyanines opens avenues for creating materials with specific absorption and emission characteristics, useful in dye and pigment applications (Wöhrle et al., 1993).
Synthesis of Novel Compounds
The facile synthesis of new classes of compounds, such as 5-(alkylidene)thiophen-2(5H)-ones, showcases the potential of chemical synthesis in discovering new antimicrobial agents. These compounds have been tested for their ability to reduce biofilm formation by marine bacteria, indicating their relevance in addressing biofouling and microbial resistance issues (Benneche et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
5-[[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c1-22-17(24)13(18(25)23(2)19(22)26)9-11-5-3-4-6-15(11)27-16-8-7-12(20)10-14(16)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWKPNDEUGELOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

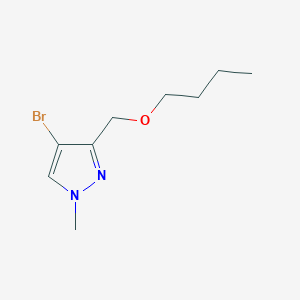
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2841036.png)
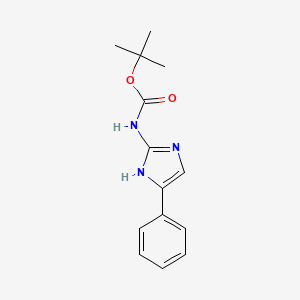

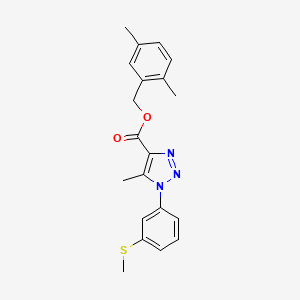
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2841045.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2841047.png)
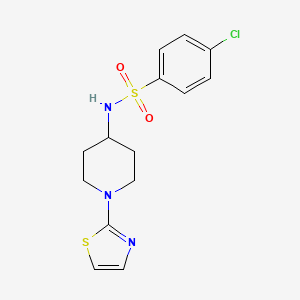
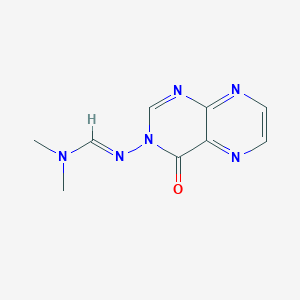
![2-(2-Methoxyphenoxy)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2841050.png)
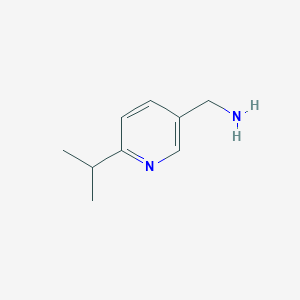
![1-(3-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2841054.png)
![[3-(Methoxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B2841056.png)
![N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2841057.png)